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For Immediate Release

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to interpreting the negative clinical trial results of

Setipiprant for androgenetic alopecia (AGA). By offering detailed insights into the clinical trial

data, experimental protocols, and potential avenues for future research, this resource aims to

facilitate a deeper understanding of the challenges and opportunities in targeting the

prostaglandin D2 (PGD2) pathway for hair loss.

Frequently Asked Questions (FAQs)
Q1: What was the primary outcome of the Phase 2a clinical trial for Setipiprant in treating

androgenetic alopecia?

A1: The Phase 2a clinical trial (NCT02781311) did not meet its co-primary efficacy endpoints.

[1][2][3][4] Oral administration of Setipiprant (1000 mg twice daily) did not demonstrate a

statistically significant improvement in hair growth compared to placebo in men with AGA.[1]

Q2: What were the specific efficacy endpoints used in the trial?

A2: The co-primary efficacy endpoints were the change from baseline in Target Area Hair

Count (TAHC) and the Subject Self-Assessment (SSA) of hair growth at week 24.

Q3: Was Setipiprant completely ineffective?
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A3: While the trial did not show a statistically significant difference between Setipiprant and

placebo, it is important to note that both groups, including the finasteride arm, showed a slight

increase in Target Area Hair Count (TAHC) from baseline. However, the effect of Setipiprant
was not superior to placebo.

Q4: Were there any safety concerns with Setipiprant in this trial?

A4: Setipiprant was found to be safe and well-tolerated in the Phase 2a trial. The incidence of

treatment-related adverse events was higher in the Setipiprant group compared to placebo but

were all considered mild or moderate in severity. No treatment-emergent serious adverse

events were reported for Setipiprant.

Q5: Why was Setipiprant investigated for hair loss in the first place?

A5: Research indicated that prostaglandin D2 (PGD2) levels are elevated in the bald scalp of

men with AGA and that PGD2 can inhibit hair growth. Setipiprant is a selective antagonist of

the PGD2 receptor 2 (DP2), also known as CRTH2, and was therefore hypothesized to

counteract the inhibitory effects of PGD2 on hair follicles.

Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase 2a clinical trial of

Setipiprant for androgenetic alopecia in males.

Table 1: Study Population and Disposition

Placebo
Setipiprant (1000
mg BID)

Finasteride (1 mg
QD)

Randomized Subjects

(N)
74 83 12

Completed Week 24 70 78 11

Did Not Complete

Trial
26 26 4

Source:
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Table 2: Co-Primary Efficacy Endpoint Results at Week 24

Efficacy Endpoint Placebo
Setipiprant (1000
mg BID)

Finasteride (1 mg
QD)

Mean Change from

Baseline in TAHC

(hairs/cm²)

7.0 6.7 33.9

Subject Self-

Assessment (SSA)

Score (7-point scale)

No significant

improvement

No significant

improvement

Numerically greater

improvement

TAHC data sourced from. SSA results are qualitative descriptions from the study report. The

finasteride arm data was not subject to statistical analysis in the primary comparison.

Experimental Protocols
A summary of the key experimental methodologies employed in the Phase 2a clinical trial

(NCT02781311) is provided below.

Study Design:

A multicenter, randomized, double-blind, placebo-controlled Phase 2a trial conducted in males

aged 18 to 49 years with a diagnosis of androgenetic alopecia. Participants were randomized

to receive either Setipiprant 1000 mg twice daily, a matching placebo, or finasteride 1 mg once

daily for 24 weeks.

Inclusion Criteria:

Male participants aged 18 to 49 years.

Diagnosis of androgenetic alopecia.

Agreement to maintain their current hair care regimen and avoid other hair growth

treatments during the study.

Exclusion Criteria:
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History of hair loss due to reasons other than AGA.

Presence of scarring alopecia or any other scalp condition.

Use of products that could affect hair growth within 6 months of the study.

Endpoint Measurement:

Target Area Hair Count (TAHC): Terminal hairs (≥30 µm in width) were counted in a 1 cm²

circular target area on the scalp using macrophotography digital images. A semi-permanent

microdot tattoo was used to ensure the same area was assessed at each visit.

Subject Self-Assessment (SSA): Participants assessed the change in their scalp hair growth

using a 7-point ordinal scale (-3 = Greatly decreased to +3 = Greatly increased) by

comparing standardized global photographs of their scalp from the screening visit and the

current visit, presented in a blinded and randomized manner.

Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and study design, the following diagrams are provided.
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Caption: Setipiprant's mechanism of action in the PGD2 signaling pathway.
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Caption: Experimental workflow of the Setipiprant Phase 2a clinical trial.

Troubleshooting Guide for Future DP2 Antagonist
Research
Interpreting the negative results of the Setipiprant trial is crucial for designing future studies

targeting the PGD2 pathway. This guide addresses potential experimental challenges and

offers considerations for future research.
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Negative Clinical Trial Outcome for DP2 Antagonist

Is the target engagement adequate? Was the drug concentration at the hair follicle sufficient?

Yes

 

No

 

Is the PGD2/DP2 pathway the primary driver of hair loss in the selected patient population? Are there other compensatory pathways involved? Consider topical formulations or dose-escalation studies.

Yes

 

No

 

Is the chosen clinical endpoint sensitive enough to detect subtle changes in hair growth? Could earlier or different endpoints provide more insight? Investigate patient stratification based on PGD2 levels or genetic markers.

Yes

 

No

 

Re-evaluate the therapeutic hypothesis and consider alternative targets. Explore alternative endpoints like hair follicle miniaturization or scalp inflammation markers.

Click to download full resolution via product page

Caption: Troubleshooting logic for negative DP2 antagonist clinical trial results.
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Potential Reasons for Negative Trial Outcome and Future Considerations:

Inadequate Local Drug Concentration:

Issue: Oral administration of Setipiprant may not have achieved sufficient concentrations

in the scalp tissue to effectively block the DP2 receptors on hair follicles.

Troubleshooting: Future studies could explore topical formulations of DP2 antagonists to

deliver the drug directly to the target site. Dose-escalation studies with oral formulations

could also be considered, with careful monitoring of safety.

Patient Heterogeneity:

Issue: The role of the PGD2/DP2 pathway in hair loss may vary significantly among

individuals with AGA. The trial population may not have been enriched for patients in

whom this pathway is the predominant driver of their condition.

Troubleshooting: Future trials should consider stratifying patients based on biomarkers

such as scalp PGD2 levels or genetic markers related to prostaglandin metabolism. This

could help identify a sub-population of responders.

Complexity of Hair Loss Pathophysiology:

Issue: Androgenetic alopecia is a multifactorial condition. While the PGD2 pathway is

implicated, other signaling pathways (e.g., androgen receptor signaling) may play a more

dominant role or compensatory mechanisms may be activated when the DP2 receptor is

blocked.

Troubleshooting: Combination therapies that target multiple pathways simultaneously

could be explored. For example, combining a DP2 antagonist with an established

treatment like finasteride could be a viable strategy.

Choice of Clinical Endpoints:

Issue: Target Area Hair Count (TAHC) is a standard endpoint, but it may not be sensitive

enough to detect subtle, yet clinically meaningful, effects on hair follicle health, such as a

reduction in miniaturization or an increase in hair shaft diameter.
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Troubleshooting: Future studies could incorporate more sensitive endpoints, such as

phototrichograms to assess hair follicle cycling and miniaturization, or scalp biopsies to

measure inflammatory markers and changes in hair follicle morphology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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